molecular formula C12H17BrN2 B1332484 1-[(2-Bromophenyl)methyl]-4-methylpiperazine CAS No. 91560-85-9

1-[(2-Bromophenyl)methyl]-4-methylpiperazine

Cat. No.: B1332484
CAS No.: 91560-85-9
M. Wt: 269.18 g/mol
InChI Key: RVWWFPDZELZLQA-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound features a bromophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-bromobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and agrochemicals

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-methylpiperazine
  • 1-[(2-Chlorophenyl)methyl]-4-methylpiperazine
  • 1-[(2-Fluorophenyl)methyl]-4-methylpiperazine

Comparison: 1-[(2-Bromophenyl)methyl]-4-methylpiperazine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro or fluoro analogs. Additionally, the bromine atom enhances its binding affinity to specific biological targets, potentially making it more effective in pharmacological applications .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWWFPDZELZLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354116
Record name 1-[(2-bromophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91560-85-9
Record name 1-[(2-bromophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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